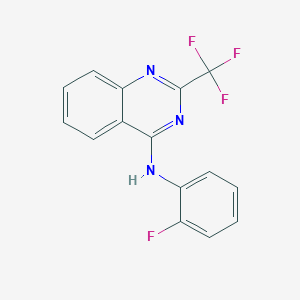

N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of tyrosine kinase inhibitors and has been shown to have potential therapeutic applications in various diseases.

科学的研究の応用

Progress Towards EGFR-TK Imaging Biomarkers

Rhenium and technetium complexes bearing quinazoline derivatives, including structures related to N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, have been explored for their potential as biomarkers for EGFR-TK imaging. These complexes exhibit significant inhibition of EGFR autophosphorylation and A431 cell growth, suggesting their utility in cancer diagnosis and therapy (Fernandes et al., 2008).

AMPA Receptor Antagonists

A series of quinazolin-4-ones, including derivatives of this compound, have been synthesized to probe the structure-activity relationship for AMPA receptor inhibition. These studies have led to the identification of new AMPA receptor antagonists, highlighting the compound's relevance in neuropharmacological research (Chenard et al., 2001).

Synthesis and Antiinflammatory Activity

Synthesis and evaluation of 4(1H)-quinazolinone derivatives, including structures analogous to this compound, have revealed compounds with significant anti-inflammatory activity, offering insights into novel therapeutic agents (Ozaki et al., 1985).

Tunable Fluorescent Probes

Fluorescent N-phenyl-4-aminoquinazoline probes, related to this compound, have been developed for targeting the ATP-binding pocket of the ERBB family of receptor tyrosine kinases. These probes offer tunable photoexcitation energies and charge-transfer character, demonstrating their utility in bioimaging and fluorescent kinase inhibition studies (Dhuguru et al., 2014).

Photochemical Synthesis of Fluorinated Quinazolin-4-ones

An efficient photochemical methodology has been developed for the preparation of fluorinated quinazolin-4-ones, including derivatives of this compound. This method allows for the synthesis of compounds with potential applications in medicinal chemistry and material sciences (Buscemi et al., 2004).

Optoelectronic Materials

Research on quinazoline derivatives for electronic devices has highlighted their potential in the creation of novel optoelectronic materials. Quinazolines, including structures analogous to this compound, are valuable for fabricating materials for organic light-emitting diodes (OLEDs) and other luminescent elements (Lipunova et al., 2018).

特性

IUPAC Name |

N-(2-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N3/c16-10-6-2-4-8-12(10)20-13-9-5-1-3-7-11(9)21-14(22-13)15(17,18)19/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHDNOUUAPOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)